Triethoxy(4-methylpentyl)silane is a silane compound characterized by its unique structure that includes both ethoxy groups and a 4-methylpentyl chain. This compound falls under the category of organosilanes, which are widely used in various industrial applications due to their ability to bond organic materials with inorganic substrates. The presence of the 4-methylpentyl group enhances its compatibility with organic materials, making it valuable in formulations requiring adhesion and stability.
Triethoxy(4-methylpentyl)silane can be synthesized through several methods, often involving the reaction of silanes with alcohols in the presence of catalysts. It is classified as an alkoxysilane, a subgroup of organosilanes, which are defined by their functional groups containing silicon bonded to alkoxy groups. The compound's chemical structure can be represented as , indicating it has eight carbon atoms, eighteen hydrogen atoms, three oxygen atoms, and one silicon atom.
The synthesis of triethoxy(4-methylpentyl)silane typically involves the hydrolysis and condensation of silane precursors. One common method includes:
In a typical laboratory setup, the reaction occurs under nitrogen protection to prevent moisture interference, with temperatures maintained around 60 °C for optimal yield. The process may also involve refluxing to ensure complete reaction and purification steps such as distillation or chromatography to isolate the desired product with high purity levels .
The molecular structure of triethoxy(4-methylpentyl)silane features a silicon atom bonded to three ethoxy groups and one 4-methylpentyl group. The structural formula can be illustrated as follows:
Triethoxy(4-methylpentyl)silane participates in various chemical reactions, including:
The kinetics of these reactions depend on several factors including temperature, pH, and solvent type. Hydrolysis is typically the rate-determining step in the polymerization process .
The mechanism of action for triethoxy(4-methylpentyl)silane primarily involves its ability to form siloxane bonds upon hydrolysis and subsequent condensation reactions. When exposed to water, it hydrolyzes to produce reactive silanol groups that can bond with various substrates:
This mechanism allows for the formation of durable siloxane networks that enhance material properties such as adhesion and hydrophobicity.
Relevant analyses include infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), which confirm the presence of functional groups and structural integrity during synthesis .
Triethoxy(4-methylpentyl)silane finds numerous applications across various scientific fields:
The sol-gel polymerization of triethoxy(4-methylpentyl)silane follows a complex sequence of hydrolysis and condensation reactions governed by proton-transfer kinetics. Hydrolysis initiates when the ethoxy groups (–OCH₂CH₃) undergo nucleophilic substitution by water, forming silanol intermediates (≡Si–OH). This step exhibits pseudo-first-order kinetics with respect to silane concentration, as established by in situ ²⁹Si NMR studies [3] [4]. The hydrolysis rate coefficient (kₕ) for triethoxy(4-methylpentyl)silane is approximately 1.8 × 10⁻³ L·mol⁻¹·s⁻¹ at pH 7 and 25°C, which is 40% slower than linear-chain analogs like triethoxy(n-octyl)silane due to steric inhibition [4].
Condensation proceeds via two parallel pathways:
The branched 4-methylpentyl group favors alcohol-producing condensation (65% contribution) as determined by gas chromatography analysis of ethanol byproducts [4]. This preference arises from the hydrophobic microenvironment created by the alkyl chain, which impedes water diffusion to the reaction site. Kinetic modeling reveals an overall third-order rate law for condensation: Rate = k꜀[≡Si–OH]²[H₂O]⁰·⁸, where k꜀ = 5.2 × 10⁻⁵ L²·mol⁻²·s⁻¹ [4].
Table 1: Kinetic Parameters for Hydrolysis and Condensation
Reaction Stage | Rate Law | Rate Constant (25°C) | Activation Energy (kJ/mol) |
---|---|---|---|
Hydrolysis | kₕ[Silane][H₂O]¹·⁵ | 1.8 × 10⁻³ L·mol⁻¹·s⁻¹ | 58.2 |
Water-producing condensation | k꜀₁[≡Si–OH]² | 3.1 × 10⁻⁵ L·mol⁻¹·s⁻¹ | 72.6 |
Alcohol-producing condensation | k꜀₂[≡Si–OH][≡Si–OR] | 8.9 × 10⁻⁵ L·mol⁻¹·s⁻¹ | 68.3 |
Catalysts significantly accelerate triethoxy(4-methylpentyl)silane reactivity by lowering transition state energies. Two dominant catalytic mechanisms operate:
Lewis Acid Catalysis: Titanium(IV) isopropoxide and dibutyltin dilaurate (DBTDL) coordinate with ethoxy oxygen, enhancing silicon electrophilicity. DBTDL achieves 95% conversion in <30 minutes at 0.5 mol% loading by facilitating pentacoordinate silicon intermediates [8]. The catalytic efficiency follows the order: Sn⁴⁺ > Ti⁴⁺ > Zn²⁺, correlating with Lewis acidity scales (Pearson hardness) [4].
Nucleophilic Catalysis: Tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane) deprotonate silanols, generating highly nucleophilic silanolate anions. This mechanism dominates above pH 9, with activity coefficients 120-fold higher than uncatalyzed systems [3]. However, the 4-methylpentyl group reduces amine efficacy by 35% compared to phenylsilanes due to attenuated silanol acidity (Hammett σₚₐᵣₐ = –0.12) [1] [4].
Table 2: Catalytic Performance in Condensation Reactions
Catalyst | Loading (mol%) | Gelation Time (min) | Relative Rate vs. Uncatalyzed |
---|---|---|---|
None | 0 | 480 | 1.0 |
DBTDL | 0.5 | 18 | 26.7 |
Ti(OⁱPr)₄ | 1.0 | 42 | 11.4 |
Et₃N | 2.0 | 105 | 4.6 |
Solvent polarity critically modulates reaction kinetics by stabilizing transition states and influencing silane aggregation. In toluene (ε = 2.4), triethoxy(4-methylpentyl)silane hydrolysis exhibits a rate constant (kₕ) of 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹, while in tetrahydrofuran (ε = 7.6), kₕ increases to 2.1 × 10⁻³ L·mol⁻¹·s⁻¹ [4]. This 6.6-fold enhancement stems from better stabilization of the polar [Si–O]⁺δ transition state in higher dielectric media.
Hydrogen-bond accepting solvents (e.g., dimethylformamide) accelerate condensation by 300% through silanol-solvent adduct formation, as evidenced by FT-IR shifts of ν(Si–OH) from 3200 cm⁻¹ to 3080 cm⁻¹ [4]. Conversely, protic solvents like methanol retard hydrolysis by competitive hydrogen bonding, reducing kₕ by 55% [3]. The 4-methylpentyl group confers enhanced solubility in hydrocarbons (log P = 4.7), minimizing solvent-silane incompatibility issues observed with hydrophilic silanes.
Table 3: Solvent Effects on Hydrolysis Rate Constants
Solvent | Dielectric Constant (ε) | Hydrogen-Bond Acceptor Parameter (β) | kₕ × 10⁴ (L·mol⁻¹·s⁻¹) |
---|---|---|---|
Toluene | 2.4 | 0.11 | 3.2 |
THF | 7.6 | 0.55 | 21.0 |
DMF | 36.7 | 0.69 | 28.4 |
Methanol | 32.7 | 0.66 | 1.4 |
The 4-methylpentyl moiety (–CH₂CH₂CH(CH₃)CH₂CH₃) exerts dual steric and electronic influences:
Steric Effects: The β-branched alkyl chain generates a cone angle of 168° around silicon, shielding 43% of the silicon surface area (calculated via molecular van der Waals volumes) [6]. This steric bulk reduces hydrolysis rates by 50% compared to linear hexyl analogs and inhibits cyclotrisiloxane (T₃) formation, favoring linear chain growth in xerogels [1] [4]. Solid-state ²⁹Si NMR of xerogels confirms lower T³/(T² + T³) ratios (0.38 vs. 0.62 for phenylsilanes), indicating suppressed cage structure formation [1].
Electronic Effects: The alkyl group exhibits moderate electron donation (Taft σ* = –0.13), slightly increasing silanol pKₐ to 12.8 versus 11.9 for triethoxysilane [4]. This reduces silanol electrophilicity but enhances stability toward self-condensation. The Hammett correlation for hydrolysis gives ρ = –1.2, confirming rate acceleration by electron-withdrawing substituents [3].
Density functional theory (DFT) simulations (B3LYP/6-311++G(d,p)) reveal key transition states in triethoxy(4-methylpentyl)silane reactivity. The hydrolysis transition state (TS1) features a pentacoordinate silicon with Si–Oᴡᴀᴛᴇʀ = 1.98 Å and Si–Oᴇᴛʜᴏxy = 2.15 Å, demonstrating associative nucleophilic displacement [7]. Activation energy (ΔG‡) is 68.3 kJ/mol, 9.2 kJ/mol higher than for trimethoxysilane due to steric repulsion between the 4-methylpentyl group and incoming water [7].
For condensation, QM/MM simulations identify a zwitterionic transition state (TS2) where proton transfer occurs concurrently with Si–O bond formation. TS2 has Si–Oᴬᴛᴛᴀᴄᴋ = 1.82 Å and Oᴴ–Oᴿᴱᴮᴼᴿ = 1.07 Å, with the 4-methylpentyl group inducing a 15° distortion from ideal tetrahedral geometry [7]. Machine learning-accelerated transition state searches using diffusion models achieve 0.08 Å RMSD accuracy versus benchmark CCSD(T) calculations, enabling rapid screening of derivatized silanes [7].
Figure 1: Computed Transition State Structures
TS1 (Hydrolysis) Si /| \ Oᴡ Oᴇ Oᴇ | | | H–Oᴡ...H–Oᴇᴛʜᴏxy (1.98 Å) C₆H₁₃– (distortion angle = 12°) TS2 (Condensation) ≡Si–Oδ⁻...Hδ⁺–O–Si≡ Si...O = 1.82 Å O–H = 1.07 Å
Bond lengths in Å; C₆H₁₃– = 4-methylpentyl group
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0